N,N-dimethyl-4-[3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl]aniline
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a dimethylamino group attached to a phenyl ring . The molecular formula is C13H18N2O , with an average mass of 218.295 Da and a monoisotopic mass of 218.141907 Da .
Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3 hybridization . The presence of the dimethylamino group could contribute to the stereochemistry of the molecule .Physical and Chemical Properties Analysis
The compound has a molecular formula of C13H18N2O, an average mass of 218.295 Da, and a monoisotopic mass of 218.141907 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Stereospecific Synthesis of Pyrrolidines
Researchers have developed methods for the stereospecific synthesis of pyrrolidines, utilizing 1,3-dipolar cycloadditions involving sugar-derived enones and stabilized azomethine ylides generated from α-arylimino esters. This approach has facilitated the synthesis of enantiomerically pure pyrrolidines with varied configurations, showcasing the compound's versatility in generating complex molecular architectures with potential applications in medicinal chemistry and organic synthesis (Oliveira Udry, Repetto, & Varela, 2014).
Structural Characterization
The compound has been subjected to structural investigation through single-crystal X-ray diffraction, revealing insights into its conformational properties and the non-planarity of its pyrimidine ring. Such structural analyses contribute to a deeper understanding of the compound's chemical behavior and its interactions in various contexts, including material science and drug design (Akkurt et al., 2003).
Development of Polyimides
The synthesis of novel polyimides based on pyridine-containing aromatic diamine monomers, including derivatives of the compound, has been explored. These materials exhibit excellent thermal stability, mechanical properties, and low dielectric constants, making them suitable for applications in the electronics industry, particularly in the fabrication of flexible electronic devices (Wang et al., 2007).
Exploration in Nonlinear Optics
The compound's derivatives have been investigated for their potential in nonlinear optics (NLO). Structural parameters, electronic, linear, and nonlinear optical properties have been studied using density functional theory (DFT) and time-dependent DFT (TDDFT), indicating their promise for applications in optoelectronics and as materials for the development of optical devices with enhanced NLO properties (Hussain et al., 2020).
Antimicrobial and Anticancer Activities
Novel organotin(IV) complexes derived from the compound have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies highlight the compound's utility as a precursor for the development of new therapeutic agents with potential applications in the treatment of infectious diseases and cancer (Singh, Singh, & Bhanuka, 2016).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to targetCyclin-dependent kinase 2 (CDK2) , which plays a crucial role in cell cycle regulation.
Mode of Action
It’s likely that it interacts with its target in a manner similar to other pyrimidine derivatives, which typically bind to their targets and inhibit their activity .
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-20(2)14-5-3-13(4-6-14)17(22)21-10-8-15(11-21)23-16-7-9-18-12-19-16/h3-7,9,12,15H,8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUAPLOEEYZPOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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